Flupenthixol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

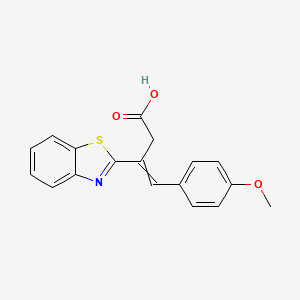

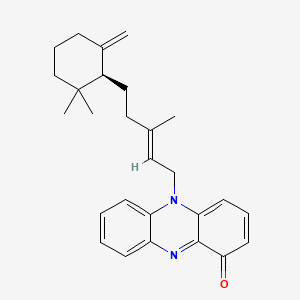

The preparation of flupentixole involves several synthetic routes and reaction conditions. One method includes reacting 10-hydroxy-10-(3-dimethylaminopropyl)-2-trifluoromethylthioxanthene with thionyl chloride or acetic anhydride for dehydration. This reaction produces high-content Z-type 10-[3-(EZ)-dimethylaminopropyl]-2-trifluoromethylthioxanthene, which is then reacted with N-hydroxyethyl piperazine to prepare flupentixole base. Finally, sufficient hydrogen chloride gas is introduced into the flupentixole base to prepare high-content Z-type flupentixole hydrochloride .

Chemical Reactions Analysis

Flupentixole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include thionyl chloride, acetic anhydride, and N-hydroxyethyl piperazine . The major products formed from these reactions include flupentixole base and flupentixole hydrochloride .

Scientific Research Applications

Flupentixole has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat schizophrenia and depression, particularly in patients who do not respond well to other treatments . It is also used in low doses as an antidepressant and has been shown to reduce the rate of deliberate self-harm in individuals who self-harm repeatedly . In chemistry, flupentixole is used as a reference compound in analytical research, such as reversed-phase high-performance liquid chromatography (RP-HPLC) methods for simultaneous estimation of flupentixole and melitracen in pharmaceutical dosage forms .

Mechanism of Action

The mechanism of action of flupentixole is primarily through dopamine receptor antagonism. Flupentixole acts as an antagonist at both D1 and D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition . By blocking these receptors, flupentixole helps to alleviate symptoms of schizophrenia and depression. Additionally, flupentixole has some affinity for 5-HT2A receptors, which may contribute to its antidepressant effects .

Comparison with Similar Compounds

Flupentixole is often compared with other typical antipsychotic drugs, such as haloperidol and chlorpromazine, as well as second-generation antipsychotics like clozapine, olanzapine, quetiapine, risperidone, and amisulpride . Compared to these compounds, flupentixole has a unique profile in terms of its receptor binding affinities and side effect profile. For example, flupentixole tends to produce fewer extrapyramidal side effects compared to haloperidol but more than second-generation antipsychotics . This intermediate position makes flupentixole a valuable option for patients who may not tolerate other antipsychotic medications well .

Similar Compounds

- Haloperidol

- Chlorpromazine

- Clozapine

- Olanzapine

- Quetiapine

- Risperidone

- Amisulpride

Flupentixole’s unique combination of efficacy and side effect profile makes it a valuable tool in the treatment of psychiatric disorders.

Properties

Key on ui mechanism of action |

The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors. |

|---|---|

CAS No. |

53772-85-3 |

Molecular Formula |

C23H25F3N2OS |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5+ |

InChI Key |

NJMYODHXAKYRHW-BLLMUTORSA-N |

SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

melting_point |

233-234 |

Key on ui other cas no. |

53772-85-3 2709-56-0 |

Synonyms |

alpha-Flupenthixol cis-Flupenthixol Emergil Fluanxol Flupenthixol Flupentixol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)

![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)